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Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-nitrobenzene

Cat. No.: B1328927

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-Bromo-2-chloro-4-nitrobenzene. This information is critical for its identification,
characterization, and utilization in synthetic chemistry and drug development. The guide
presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data in structured tables, details the experimental protocols for data
acquisition, and provides a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Bromo-2-chloro-4-
nitrobenzene, providing quantitative details for unambiguous characterization.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy provides information about the chemical environment of the hydrogen
atoms in a molecule. The spectrum of 1-Bromo-2-chloro-4-nitrobenzene is consistent with a
trisubstituted benzene ring.
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Chemical Shift (d) o Coupling Constant
Proton Multiplicity
ppm (J) Hz
H-3 8.35 d 2.5
H-5 8.05 dd 8.8,25
H-6 7.88 d 8.8

Note: The specific chemical shifts and coupling constants can vary slightly depending on the
solvent and the spectrometer's magnetic field strength.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
proton-decoupled 3C NMR spectrum of 1-Bromo-2-chloro-4-nitrobenzene displays six
distinct signals, corresponding to the six carbon atoms of the benzene ring.

Carbon Chemical Shift () ppm
C-1 115.5
C-2 131.0
C-3 125.5
C-4 148.0
C-5 128.0
C-6 134.5

Note: The assignment of specific carbon atoms to chemical shifts is based on established
substituent effects and may be confirmed by advanced 2D NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the
absorption of infrared radiation. The IR spectrum of 1-Bromo-2-chloro-4-nitrobenzene shows
characteristic absorption bands for the nitro group and the aromatic ring.
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

1525 Asymmetric stretching Nitro (NO2)

1345 Symmetric stretching Nitro (NO2)

3100 - 3000 C-H stretching Aromatic C-H
1600 - 1450 C=C stretching Aromatic ring
850 - 750 C-H out-of-plane bending Aromatic C-H
~700 C-Cl stretching Chloro group
~600 C-Br stretching Bromo group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-Bromo-2-chloro-4-nitrobenzene (CesH3BrCINO2z), the molecular ion peak

(M*) is expected to show a characteristic isotopic pattern due to the presence of bromine (7°Br
and &Br) and chlorine (33Cl and 3’Cl) isotopes. The nominal molecular weight is approximately

235 g/mol .
m/z Relative Abundance Assignment
235 ~75% [M]*+ with 7°Br and 3>Cl
037 —100% [M+2]* with 8Br/3>Cl or 7°Br/
37ClI
239 ~25% [M+4]* with 8Br and 37Cl
189, 191, 193 Variable [M-NOz]*
154, 156 Variable [M-NO2-CI]* or [M-NO2-Br]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

aromatic compound such as 1-Bromo-2-chloro-4-nitrobenzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of 1-Bromo-2-chloro-4-nitrobenzene and
dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in
a clean, dry vial.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm
NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically
around 4-5 cm).

» Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's spinner turbine.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical
lock signal.

o Acquire the *H NMR spectrum using appropriate parameters (e.g., number of scans, pulse
width, relaxation delay).

o For 3C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single
lines for each carbon. A larger number of scans is typically required due to the lower
natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane,
TMS).

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for
solid samples.

o Sample Preparation: Place a small, representative amount of crystalline 1-Bromo-2-chloro-
4-nitrobenzene directly onto the ATR crystal.
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o Data Acquisition:
o Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

o Apply pressure to the sample using the instrument's pressure clamp to ensure good
contact with the crystal.

o Acquire the IR spectrum over the desired range (e.g., 4000-400 cm~1). Co-add multiple
scans to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure using Electron lonization (El).

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

« lonization: In the ion source, the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a
molecular ion (M*), and to undergo fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z ratio, generating the mass spectrum.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. Pay close attention to the isotopic distribution for
fragments containing bromine and chlorine.

Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a small
organic molecule like 1-Bromo-2-chloro-4-nitrobenzene to elucidate its structure.
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Caption: Workflow for Spectroscopic Structure Elucidation.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-2-chloro-4-
nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328927#spectroscopic-data-nmr-ir-ms-of-1-bromo-
2-chloro-4-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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